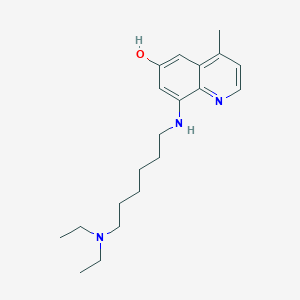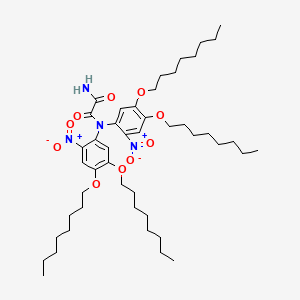
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine, phenylboronic acid, and pyrrolidine.
Suzuki Coupling Reaction: 2-Chloropyridine reacts with phenylboronic acid in the presence of a palladium catalyst and a base (such as potassium carbonate) to form 6-phenylpyridine.
Nucleophilic Substitution: The 6-phenylpyridine undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one serves as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound has potential applications in the development of biologically active molecules. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyridine: Lacks the pyrrolidine ring, making it less versatile in terms of functionalization.
2-Phenylpyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-(Pyrrolidin-1-yl)pyridine: Lacks the phenyl group, which can influence its binding properties and reactivity.
Uniqueness
6-Phenyl-4-(pyrrolidin-1-yl)pyridin-2(1H)-one is unique due to the combination of the phenyl and pyrrolidine substituents on the pyridine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
62035-00-1 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
6-phenyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-11-13(17-8-4-5-9-17)10-14(16-15)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,18) |
Clave InChI |
MABSCRJSJRERIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=O)NC(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)



![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)

![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)



![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
